4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide
Description
Properties
Molecular Formula |
C7H6BrCl2N3S |
|---|---|
Molecular Weight |
315.02 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
InChI Key |
WBFLNJWNBLCRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Scheme:
- Reactants: Aromatic aldehyde (e.g., 4-bromo-2,3-dichlorobenzaldehyde) + thiosemicarbazide
- Solvent: Ethanol or methanol
- Catalyst: Glacial acetic acid or HCl (catalytic amount)
- Conditions: Reflux for 4–24 hours
- Work-up: Cooling, filtration, washing, and recrystallization from ethanol or chloroform
This method yields the target thiosemicarbazide derivative with high purity and good yield (typically 80–90%).
Specific Preparation of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide
While direct literature on this exact compound is limited, the preparation can be extrapolated from closely related compounds such as 4-(4-bromophenyl)thiosemicarbazide and other halogenated aromatic thiosemicarbazides.
Stepwise Preparation:
-
- 4-Bromo-2,3-dichlorobenzaldehyde (aromatic aldehyde with bromine and chlorine substituents)
- Thiosemicarbazide (NH2-NH-C(=S)-NH2)
-
- Dissolve equimolar amounts of 4-bromo-2,3-dichlorobenzaldehyde and thiosemicarbazide in ethanol or methanol (20–60 mL per 0.01 mole scale).
- Add 3–4 drops of glacial acetic acid or catalytic HCl to promote condensation.
- Reflux the mixture for 5–24 hours under stirring.
-
- Cool the reaction mixture to room temperature or below.
- Filter the precipitated solid.
- Wash with cold ethanol or sodium bisulfite solution to remove impurities.
- Dry under vacuum or ambient conditions.
-
- Recrystallize the crude product from ethanol or chloroform to obtain pure 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide.
Reaction Scheme Illustration:
$$
\text{4-Bromo-2,3-dichlorobenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow[\text{Reflux}]{\text{EtOH, AcOH}} \text{4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide}
$$
Analytical and Yield Data from Related Compounds
These data indicate that halogenated aromatic thiosemicarbazides generally form in high yields with melting points in the range of 180–230 °C, depending on substitution patterns.
Alternative Synthetic Routes and Notes
Nucleophilic Addition to Isothiocyanates: Thiosemicarbazides can also be synthesized by nucleophilic addition of hydrazine derivatives to aryl isothiocyanates, but this method is less common for substituted aromatic thiosemicarbazides with multiple halogens due to steric and electronic effects.
Use of Ammonium Thiocyanate: Heating carbohydrazides with ammonium thiocyanate in acetone can yield 1-acylthiosemicarbazides, but this is more relevant for acyl derivatives rather than aryl-substituted thiosemicarbazides.
Catalyst Choice: Acid catalysts such as glacial acetic acid or dilute HCl are preferred to accelerate the condensation without causing side reactions.
Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, ensuring complete conversion before work-up.
Summary Table of Preparation Parameters for 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Aldehyde | 4-Bromo-2,3-dichlorobenzaldehyde | Commercially available or synthesized |
| Thiosemicarbazide | Equimolar amount | Purity > 98% preferred |
| Solvent | Ethanol or Methanol | 20–60 mL per 0.01 mole scale |
| Catalyst | Glacial acetic acid or catalytic HCl | 3–4 drops per reaction |
| Temperature | Reflux (78–80 °C for ethanol) | Maintained for 5–24 hours |
| Reaction Time | 5–24 hours | Longer times improve yield and purity |
| Work-up | Cooling, filtration, washing | Use cold ethanol or sodium bisulfite |
| Purification | Recrystallization from ethanol or chloroform | Ensures high purity |
| Expected Yield | 80–90% | Based on analogous compounds |
| Melting Point | ~180–230 °C (depending on substitution) | Confirm identity and purity |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.
Oxidation and reduction: The thiosemicarbazide moiety can participate in redox reactions.
Complexation: The compound can form complexes with transition metals such as copper, nickel, and cobalt.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Complexation: Metal salts like copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted phenyl thiosemicarbazides.
Oxidation: Oxidized derivatives of thiosemicarbazide.
Reduction: Reduced forms of the compound.
Complexation: Metal-thiosemicarbazide complexes.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that thiosemicarbazides exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various thiosemicarbazone derivatives, including those based on 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, which demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Thiosemicarbazides have been extensively studied for their anticancer potential. Compounds similar to 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. In vitro studies revealed that these compounds might inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism essential for DNA synthesis .
Urease Inhibition
Another promising application of thiosemicarbazides is their role as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues if overactive. Thiosemicarbazide derivatives have been identified as dual inhibitors of urease and inflammation, showcasing their potential in treating conditions associated with ureolytic bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural Comparison with Analogous Thiosemicarbazides
Substituent Variations and Positions
The structural uniqueness of 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide lies in its trisubstituted aromatic ring. Key analogs include:
- 1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (Yield: 90%, CAS: 891643-33-7): Features a 2,4-dichlorophenyl group and a 4-chlorobenzoyl moiety .
- 4-(4-Bromophenyl)-1-(4-chlorobenzoyl)thiosemicarbazide (Yield: 92%, CAS: 356576-31-3): Combines a 4-bromophenyl and 4-chlorobenzoyl group .
- 4-(4-Fluorophenyl)thiosemicarbazide isomers : Ortho-, meta-, and para-fluorophenyl derivatives synthesized via fluorophenyl isothiocyanate and hydrazine hydrate, highlighting positional isomer effects on electronic properties .
Physicochemical Properties
Elemental Analysis and Spectroscopic Data
Halogen substituents significantly impact molecular weight and polarity:
- 4-(4-Bromophenyl)-1-(4-chlorobenzoyl)thiosemicarbazide : Molecular weight 384.68 g/mol; elemental analysis: C 43.71%, H 2.88%, N 10.92% .
- 1-(4-Chlorobenzoyl)-4-[4-chloro-3-(trifluoromethyl)phenyl]thiosemicarbazide : ¹H NMR shows aromatic protons at 7.03–7.74 ppm and NH signals at 10.04–11.56 ppm .
The target compound’s higher halogen content (Br, 2Cl) would increase molecular weight (~423 g/mol) and reduce solubility in polar solvents compared to fluorinated analogs .
Thermal Stability
Thermogravimetric analysis (TGA) of bis-thiosemicarbazides like 1,1-malonoyl-bis(4-phenylthiosemicarbazide) reveals decomposition temperatures above 200°C, suggesting moderate thermal stability. Halogenation likely enhances stability due to increased molecular rigidity .
Computational and Theoretical Studies
- HOMO-LUMO Gaps : Fluorophenyl thiosemicarbazide isomers showed HOMO-LUMO gaps ranging from 4.5–5.2 eV, with para-substituted isomers having the lowest gaps due to electron-withdrawing effects . Bromine and chlorine substituents, being stronger electron-withdrawing groups, may further reduce this gap, increasing reactivity .
- Molecular Electrostatic Potential (MEP): Electron-rich regions (e.g., sulfur and NH groups) in thiosemicarbazides correlate with hydrogen-bonding capacity, critical for ligand-receptor interactions .
Biological Activity
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a thiosemicarbazide derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiosemicarbazide moiety linked to a bromo- and dichloro-substituted phenyl group, which contributes to its pharmacological properties.
- Molecular Formula : C₈H₈BrCl₂N₃S
- Molecular Weight : Approximately 296.58 g/mol
Biological Activities
Research has indicated several biological activities associated with 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, including:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.13 to 3.21 µg/ml against the MV4-11 cell line, indicating potent antiproliferative activity .
- It has also demonstrated strong activity against human breast carcinoma (MCF-7) with IC50 values between 3.18 and 4.28 µg/ml .
-
Antimicrobial Activity :
- Thiosemicarbazides, including this compound, are recognized for their antibacterial and antifungal properties. The presence of halogen substituents enhances their interaction with microbial targets .
- Antiparasitic Activity :
Structure-Activity Relationship (SAR)
The biological efficacy of thiosemicarbazides is often influenced by their structural features. The presence of halogen atoms (bromine and chlorine) in this specific compound enhances its lipophilicity and ability to interact with biological targets.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Chlorophenyl)thiosemicarbazide | Chlorine substitution on phenyl | Exhibits strong antibacterial activity |
| 1-(5-Fluoro-3-phenyl)-thiosemicarbazide | Fluorine substitution | Potent antiviral properties against specific viruses |
| 5-Methylthiosemicarbazide | Methyl group at position 5 | Enhanced cytotoxicity against cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological activity of thiosemicarbazides:
- Cytotoxicity Studies :
- Molecular Docking Studies :
- Antimicrobial Efficacy :
Q & A
Q. What are the standard synthetic routes for 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-(2,4-dimethoxyphenyl)thiosemicarbazide with a halogenated acetophenone derivative (e.g., 4-bromoacetophenone) in ethanol with catalytic acetic acid . Reaction optimization includes temperature control (e.g., 30-minute reflux), solvent selection (ethanol for solubility), and stoichiometric ratios to minimize byproducts. Crystallization from chloroform-petroleum ether mixtures yields pure crystals .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray diffraction (XRD): Determines molecular planarity, dihedral angles between aromatic rings, and intramolecular interactions (e.g., hydrogen bonds forming S(5) or S(6) ring motifs) .
- NMR/IR spectroscopy: Confirms functional groups (e.g., thiosemicarbazide N–H stretches at ~3300 cm⁻¹) and substitution patterns .
- Thermal analysis (TGA/DSC): Assesses stability, with melting points often exceeding 500 K .
Q. How is the antibacterial activity of this compound evaluated experimentally?
Antibacterial assays involve agar diffusion (Kirby-Bauer) or microdilution methods against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Activity correlates with electron delocalization in the thiosemicarbazide moiety, enhancing redox activity . Substitutions (e.g., Br, Cl) improve potency due to increased lipophilicity and membrane penetration .
Advanced Research Questions
Q. What computational methods are used to predict tautomerism and electronic properties?
Density Functional Theory (DFT) calculates tautomeric stability, showing preference for the carbonyl-thione form (01 tautomer) in crystalline states. Molecular Electrostatic Potential (MEP) maps and HOMO-LUMO gaps (~4–5 eV) predict reactivity and charge distribution . Non-covalent interaction (NCI) analysis validates crystallographic hydrogen bonds .
Q. How do structural modifications influence structure-activity relationships (SAR) in antimicrobial applications?
- Halogen substitutions (Br, Cl): Enhance activity by increasing electronegativity and hydrophobic interactions .
- Linker flexibility: Rigid aromatic systems (e.g., benzofuran-isatin hybrids) improve mycobacterial inhibition (MIC ~2–8 µg/mL) by targeting cell wall synthesis .
- Metal coordination: Mn²⁺, Cu²⁺ complexes amplify redox activity and DNA intercalation, with IC₅₀ values <10 µM in cytotoxicity assays .
Q. What strategies resolve contradictions between experimental and computational data?
Discrepancies in tautomer stability (e.g., 01 vs. 02 forms) are addressed by comparing XRD-derived torsion angles with DFT-optimized geometries . For bioactivity, molecular docking (e.g., Glide/SP scoring) identifies false positives by simulating target binding (e.g., M. tuberculosis enoyl-ACP reductase) .
Q. How are coordination complexes with transition metals synthesized, and what are their applications?
Complexes with Mn²⁺, Fe³⁺, or Pd²⁺ are prepared via refluxing metal salts with the ligand in methanol. Applications include:
Q. What role does tautomerism play in reactivity and pharmacological activity?
The 01 tautomer (carbonyl-thione) dominates in solid states, enabling strong hydrogen bonding and π-π stacking. In solution, tautomeric shifts (e.g., enol-thiol forms) enhance redox activity, critical for antioxidant and pro-drug activation .
Methodological Considerations
Q. How to design experiments for high-throughput crystallographic studies?
Use SHELX programs for rapid structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, employ HKL-3000 integration with SHELXE for phasing. High-resolution data (d-spacing <0.8 Å) ensures accurate disorder modeling .
Q. What protocols validate computational models against experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
